![molecular formula C56H34 B14192410 2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] CAS No. 910646-68-3](/img/structure/B14192410.png)
2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). This compound is characterized by its unique spiro structure, which consists of two fluorene units connected through a central spiro carbon. This configuration imparts the compound with exceptional thermal and photophysical properties, making it a valuable component in various electronic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of fluorene is coupled with a halogenated fluorene under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and column chromatography are employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of hydrofluorene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the aromatic rings of the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Nitro or halogenated fluorene derivatives
Aplicaciones Científicas De Investigación
2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs, where it serves as an efficient hole-transporting material, enhancing the performance and longevity of the devices .
Mecanismo De Acción
The mechanism by which 2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with electronic states. The spiro structure allows for efficient charge transport and separation of electronic states, which is crucial for its function in OLEDs. The compound’s molecular targets include the electron and hole transport layers within the OLED, where it facilitates the movement of charge carriers, thereby improving the device’s efficiency and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9’-spirobi[fluorene]
- 2,7-bis(4-phenylbenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)-9,9’-spirobi[fluorene]
- 2,7-bis(4-phenylbenzofuro[3,2-d]pyrimidin-2-yl)-9,9’-spirobi[fluorene]
Uniqueness
What sets 2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] apart from similar compounds is its exceptional thermal stability and photophysical properties. The unique spiro structure not only enhances its charge transport capabilities but also provides a high triplet energy, making it an ideal candidate for use in high-efficiency OLEDs .
Propiedades
Número CAS |
910646-68-3 |
|---|---|
Fórmula molecular |
C56H34 |
Peso molecular |
706.9 g/mol |
Nombre IUPAC |
2-[3-(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C56H34/c1-7-22-47-39(16-1)40-17-2-8-23-48(40)55(47)51-26-11-5-20-43(51)45-30-28-37(33-53(45)55)35-14-13-15-36(32-35)38-29-31-46-44-21-6-12-27-52(44)56(54(46)34-38)49-24-9-3-18-41(49)42-19-4-10-25-50(42)56/h1-34H |
Clave InChI |
PZKBRIKAWIEFLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC(=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C91C2=CC=CC=C2C2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


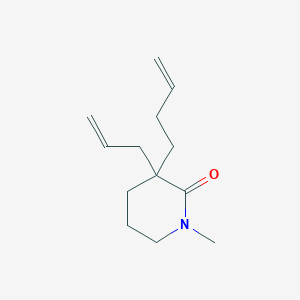

![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)

![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
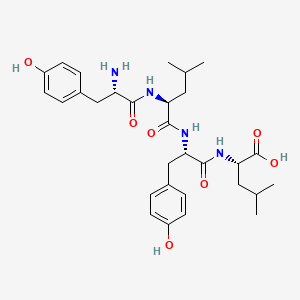
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
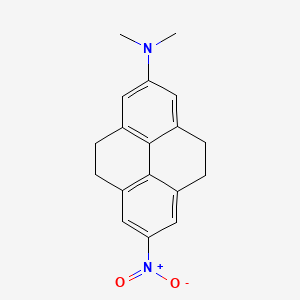
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
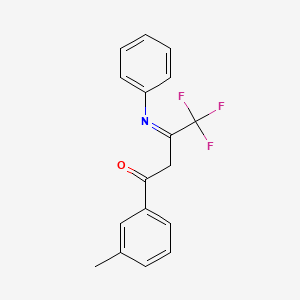
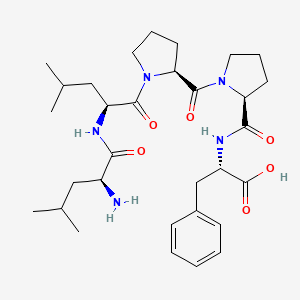
![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
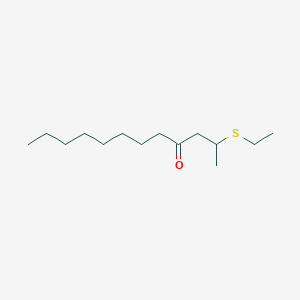
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)
